molecular formula C12H12O3 B1619409 Oxiranylmethyl p-vinylbenzoate CAS No. 3209-37-8

Oxiranylmethyl p-vinylbenzoate

Cat. No.: B1619409
CAS No.: 3209-37-8
M. Wt: 204.22 g/mol
InChI Key: JFHBKKGEVRVZPE-UHFFFAOYSA-N
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Description

Oxiranylmethyl p-vinylbenzoate (CAS: 3209-37-8) is an epoxide-containing ester with the molecular formula C₁₂H₁₂O₃ and a molecular weight of 204.22 g/mol. Its structure features a vinyl-substituted benzoate group linked to an oxiranylmethyl (epoxide) moiety. Key physicochemical properties include:

  • Boiling Point: 332.9°C at 760 mmHg
  • Density: 1.176 g/cm³
  • Refractive Index: 1.58
  • LogP (XlogP3): 2.2 (indicating moderate hydrophobicity) .

The compound’s reactivity is influenced by the electron-deficient epoxide ring and the conjugated vinyl group, making it a candidate for polymerization or nucleophilic ring-opening reactions.

Properties

CAS No.

3209-37-8

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

oxiran-2-ylmethyl 4-ethenylbenzoate

InChI

InChI=1S/C12H12O3/c1-2-9-3-5-10(6-4-9)12(13)15-8-11-7-14-11/h2-6,11H,1,7-8H2

InChI Key

JFHBKKGEVRVZPE-UHFFFAOYSA-N

SMILES

C=CC1=CC=C(C=C1)C(=O)OCC2CO2

Canonical SMILES

C=CC1=CC=C(C=C1)C(=O)OCC2CO2

Other CAS No.

3209-37-8

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Oxiranylmethyl p-vinylbenzoate belongs to a broader class of oxiranylmethyl derivatives. The table below highlights structural differences among key analogs:

Compound Name Core Structure Functional Groups/Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity
This compound Benzoate ester + epoxide p-Vinylbenzoate, oxiranylmethyl C₁₂H₁₂O₃ 204.22 Polymer chemistry, materials science (inferred)
1-(Oxiranylmethyl)-1,2,3-triazole Triazole + epoxide 1,2,3-Triazole, oxiranylmethyl C₅H₇N₃O 125.13 Click chemistry, fluorescent dyes
N-(2-Pyridyloxiran-2-ylmethyl) benzenesulfonamide Sulfonamide + epoxide Pyridyl, benzenesulfonamide, oxiranylmethyl C₁₄H₁₄N₂O₃S 290.34 Herbicidal activity
Chiral oxiranylmethyl ethers Phenyldiazine + epoxide Chiral oxiranylmethyl ethers Variable Variable Liquid-crystal dopants

Key Observations :

  • The vinylbenzoate group in this compound distinguishes it from sulfonamide, triazole, or ether-based analogs.
  • Substituents on the epoxide (e.g., triazole, pyridyl, or aryl groups) dictate reactivity and applications.

Comparison with this compound :

  • Unlike triazole analogs, this compound’s vinyl group may promote polymerization or conjugate addition reactions.
  • The benzoate ester could undergo hydrolysis under acidic/basic conditions, unlike sulfonamide or ether derivatives .

Physicochemical Property Trends

Property This compound 1-(Oxiranylmethyl)-1,2,3-triazole N-(2-Pyridyloxiran-2-ylmethyl) Benzenesulfonamide
Molecular Weight (g/mol) 204.22 125.13 290.34
Boiling Point (°C) 332.9 Not reported Not reported
LogP 2.2 ~0.5 (estimated) ~1.8 (estimated)
Key Functional Groups Vinylbenzoate, epoxide Triazole, epoxide Pyridyl, sulfonamide, epoxide

Insights :

  • Higher molecular weight in sulfonamide derivatives correlates with biological activity (e.g., herbicidal effects) .
  • The vinyl group in this compound increases hydrophobicity (LogP = 2.2) compared to triazole analogs.

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